1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone
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Overview
Description
NSC 665564 is a novel inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis pathway of pyrimidines. This compound has shown significant potency in inhibiting dihydroorotate dehydrogenase, comparable to brequinar, a known potent inhibitor of the same enzyme .
Preparation Methods
The synthetic routes and reaction conditions for NSC 665564 are not extensively documented in the available literature. it is known that the compound was identified through the National Cancer Institute’s in vitro drug screen, which suggests that its synthesis involves advanced organic chemistry techniques
Chemical Reactions Analysis
NSC 665564 primarily undergoes inhibition reactions with dihydroorotate dehydrogenase. The compound’s structure allows it to interact with the enzyme’s active site, leading to the accumulation of N-carbamyl-L-aspartic acid and L-dihydroorotic acid, and a marked depletion of cytidine triphosphate and uridine triphosphate . Common reagents and conditions used in these reactions include sodium bicarbonate and partially purified mitochondria from MOLT-4 cells . The major products formed from these reactions are N-carbamyl-L-aspartic acid and L-dihydroorotic acid .
Scientific Research Applications
NSC 665564 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a tool for studying enzyme inhibition and the de novo biosynthesis pathway of pyrimidines . In biology, it is used to investigate the role of dihydroorotate dehydrogenase in cell proliferation and metabolism . In medicine, NSC 665564 has potential therapeutic applications in cancer treatment, as it has been shown to induce cytotoxicity in tumor cell lines . The compound’s ability to arrest cancer cells at the S-phase of the cell cycle makes it a promising candidate for further research and development .
Mechanism of Action
NSC 665564 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo biosynthesis of pyrimidines . The inhibition of this enzyme leads to the accumulation of N-carbamyl-L-aspartic acid and L-dihydroorotic acid, and a marked depletion of cytidine triphosphate and uridine triphosphate . This disruption in pyrimidine biosynthesis impedes the proliferation of cancer cells, leading to cell cycle arrest at the S-phase . The molecular targets and pathways involved in this mechanism include the active site of dihydroorotate dehydrogenase and the pyrimidine biosynthesis pathway .
Comparison with Similar Compounds
NSC 665564 is similar to other dihydroorotate dehydrogenase inhibitors such as brequinar and A771726 . it is unique in its structure, which is dissimilar to that of other established dihydroorotate dehydrogenase inhibitors . This uniqueness allows NSC 665564 to exhibit a distinct pattern of enzyme inhibition and cytotoxicity . Similar compounds include brequinar, A771726, and other dihydroorotate dehydrogenase inhibitors .
Properties
Molecular Formula |
C19H17BrN2O |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-(6-bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H17BrN2O/c1-12(23)22-10-9-15-16-11-14(20)7-8-17(16)21-18(15)19(22)13-5-3-2-4-6-13/h2-8,11,19,21H,9-10H2,1H3 |
InChI Key |
CBMFCUHTQKAALP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=C2C=C(C=C4)Br |
Synonyms |
2-acetyl-7-bromo-1-phenyl-1,2,3,4-tetrahydro-beta-carboline NSC 665564 NSC-665564 |
Origin of Product |
United States |
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